4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a fluorinated benzene sulfonamide derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonamide sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide include other sulfonamide derivatives with indoline and thiophene moieties. Examples might include:
- N-(2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
- 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCQFKBDJNRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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